molecular formula C10H5BrF2N2O B13707913 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde

5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde

Cat. No.: B13707913
M. Wt: 287.06 g/mol
InChI Key: IJXFVOUPKXOGFQ-UHFFFAOYSA-N
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Description

MFCD33022698, also known as 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde, is a chemical compound used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde typically involves the reaction of 2,6-difluoroaniline with a brominating agent to introduce the bromine atom This is followed by the formation of the imidazole ring through a cyclization reactionThe reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary depending on the specific enzyme or protein being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carboxylic acid
  • 5-Bromo-4-(2,6-difluorophenyl)imidazole-2-methanol
  • 4-(2,6-Difluorophenyl)imidazole-2-carbaldehyde

Uniqueness

5-Bromo-4-(2,6-difluorophenyl)imidazole-2-carbaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable intermediate in the synthesis of various complex molecules .

Properties

Molecular Formula

C10H5BrF2N2O

Molecular Weight

287.06 g/mol

IUPAC Name

5-bromo-4-(2,6-difluorophenyl)-1H-imidazole-2-carbaldehyde

InChI

InChI=1S/C10H5BrF2N2O/c11-10-9(14-7(4-16)15-10)8-5(12)2-1-3-6(8)13/h1-4H,(H,14,15)

InChI Key

IJXFVOUPKXOGFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(NC(=N2)C=O)Br)F

Origin of Product

United States

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